2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide

Catalog No.
S11745277
CAS No.
M.F
C20H20N2O2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetam...

Product Name

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C20H20N2O2/c1-14(2)15-8-10-17(11-9-15)24-13-19(23)22-18-7-3-5-16-6-4-12-21-20(16)18/h3-12,14H,13H2,1-2H3,(H,22,23)

InChI Key

LTSUFUALJUVEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide is a synthetic compound characterized by its unique structure, which includes a quinoline moiety connected to an acetamide group through a phenoxy linkage. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of quinoline are often explored for their therapeutic properties.

The molecular formula for this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, and its structure can be depicted as follows:

This structure reveals the presence of an isopropyl group attached to the phenoxy ring, which may influence the compound's pharmacological profile.

Typical of amides and phenolic compounds:

  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation: The phenolic part can be oxidized to form quinone derivatives.
  • Substitution Reactions: The presence of the quinoline nitrogen allows for electrophilic substitution reactions, potentially leading to various derivatives.

These reactions can be facilitated using common reagents such as sodium hydroxide for hydrolysis and potassium permanganate for oxidation.

Compounds with similar structures have been studied for various biological activities, including:

  • Antimicrobial Activity: Quinoline derivatives often exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that quinoline-based compounds can inhibit cancer cell proliferation.
  • Cardiovascular Effects: Certain derivatives have shown potential in treating cardiovascular diseases by modulating lipid metabolism.

The specific biological activity of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide remains to be fully characterized, but its structural features suggest potential therapeutic applications.

Synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide typically involves several steps:

  • Formation of the Phenoxy Linkage: A phenol derivative is reacted with an alkylating agent (such as isopropyl bromide) to introduce the isopropyl group.
  • Quinoline Formation: The quinoline moiety can be synthesized through cyclization reactions involving appropriate precursors such as aniline derivatives.
  • Acetamide Coupling: The final step involves coupling the phenol derivative with a quinoline derivative using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

The applications of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide are primarily in medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Development: As a lead compound in the design of new drugs targeting infectious diseases or cancer.
  • Research Tool: Used in biochemical assays to study enzyme inhibition or receptor interactions.

Interaction studies are crucial for understanding how 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide interacts with biological targets. Preliminary studies may involve:

  • Binding Affinity Measurements: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Testing its efficacy against various cell lines to assess cytotoxicity and therapeutic potential.

These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and reduce side effects.

Several compounds share structural similarities with 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide. Notable examples include:

Compound NameStructureUnique Features
2-(1H-indol-3-yl)-2-oxo-N-(quinolin-8-yl)acetamideIndole StructureContains an indole moiety; studied for different biological activities.
4-(4-methoxyphenyl)-8-(trifluoromethyl)quinolinTrifluoromethyl StructureFeatures a trifluoromethyl group; known for enhanced lipophilicity.
3-benzoylquinoline derivativesBenzoyl StructureBenzoyl group enhances stability and bioactivity.

These comparisons highlight the unique aspects of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide, particularly its specific functional groups that may influence its pharmacological profile differently than other similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.152477885 g/mol

Monoisotopic Mass

320.152477885 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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